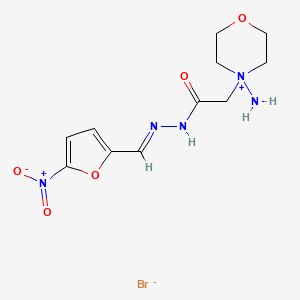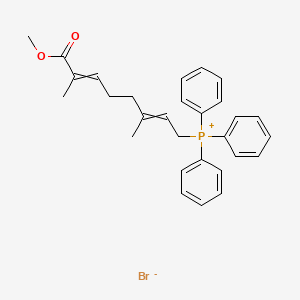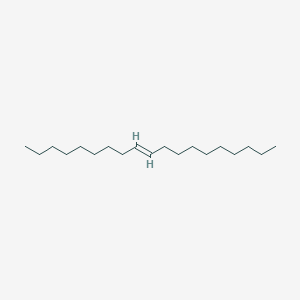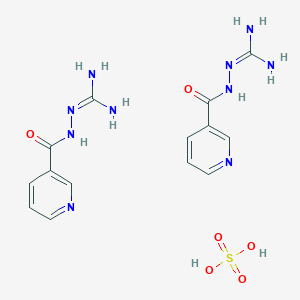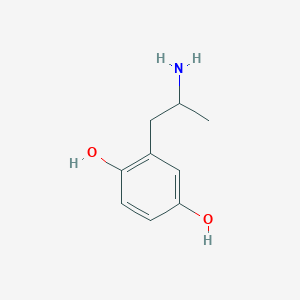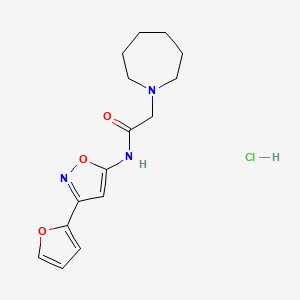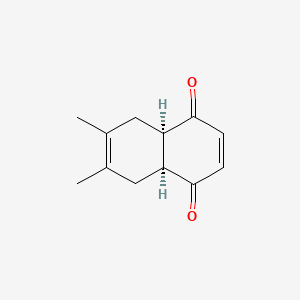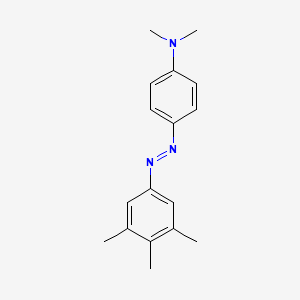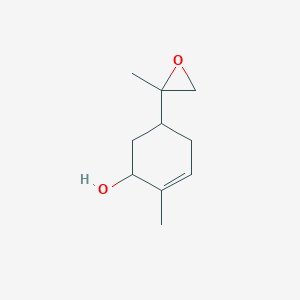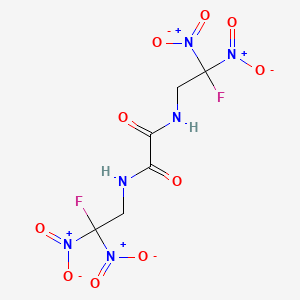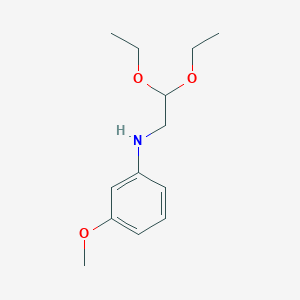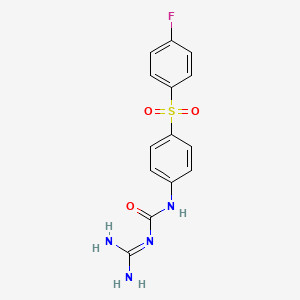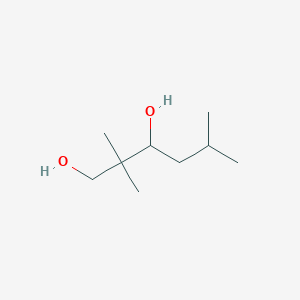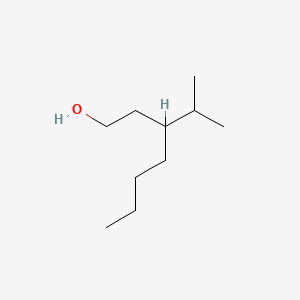
3-(Propan-2-yl)heptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)heptan-1-ol is an organic compound classified as a secondary alcohol It contains a hydroxyl group (-OH) attached to the third carbon of a heptane chain, with an isopropyl group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)heptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(Propan-2-yl)heptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(Propan-2-yl)heptan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-(Propan-2-yl)heptan-2-one.
Reduction: this compound.
Substitution: 3-(Propan-2-yl)heptyl chloride.
科学的研究の応用
3-(Propan-2-yl)heptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Propan-2-yl)heptan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different reactivity.
Propan-2-ol: A secondary alcohol with a similar structure but different substituents.
Butan-1-ol: A primary alcohol with a longer carbon chain and different properties.
Uniqueness
3-(Propan-2-yl)heptan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its isopropyl group and hydroxyl group on the same carbon make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
38514-15-7 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
3-propan-2-ylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-10(7-8-11)9(2)3/h9-11H,4-8H2,1-3H3 |
InChIキー |
NTGBCQFKKOCODF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


